molecular formula C10H9N3O5 B14601822 2H-1,2,4-Benzoxadiazine-3-carboxylic acid, 7-nitro-, ethyl ester CAS No. 58758-35-3

2H-1,2,4-Benzoxadiazine-3-carboxylic acid, 7-nitro-, ethyl ester

Cat. No.: B14601822
CAS No.: 58758-35-3
M. Wt: 251.20 g/mol
InChI Key: WUMSCYXBWUWFNL-UHFFFAOYSA-N
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Description

2H-1,2,4-Benzoxadiazine-3-carboxylic acid, 7-nitro-, ethyl ester is a chemical compound that belongs to the class of benzoxadiazines This compound is characterized by the presence of a benzoxadiazine ring system, which is a fused ring structure containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,2,4-Benzoxadiazine-3-carboxylic acid, 7-nitro-, ethyl ester typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the esterification of 2H-1,2,4-Benzoxadiazine-3-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. The use of automated systems allows for precise control of reaction parameters, ensuring high yield and purity of the final product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2H-1,2,4-Benzoxadiazine-3-carboxylic acid, 7-nitro-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid.

    Substitution: The benzoxadiazine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Reduction: Hydrolysis using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 2H-1,2,4-Benzoxadiazine-3-carboxylic acid, 7-amino-, ethyl ester.

    Reduction: Formation of 2H-1,2,4-Benzoxadiazine-3-carboxylic acid, 7-nitro-.

    Substitution: Formation of various substituted benzoxadiazine derivatives.

Scientific Research Applications

2H-1,2,4-Benzoxadiazine-3-carboxylic acid, 7-nitro-, ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2H-1,2,4-Benzoxadiazine-3-carboxylic acid, 7-nitro-, ethyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

    2H-1,2,4-Benzothiadiazine-3-carboxylic acid, 1,1-dioxide derivatives: These compounds share a similar ring structure but contain sulfur instead of oxygen.

    3,4-Dihydro-2H-1,2-benzothiazine-3-carboxylic acid derivatives: These compounds have a similar core structure but differ in the presence of additional functional groups.

Uniqueness

2H-1,2,4-Benzoxadiazine-3-carboxylic acid, 7-nitro-, ethyl ester is unique due to the presence of the nitro group and the ethyl ester functional group, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various applications in research and industry.

Properties

CAS No.

58758-35-3

Molecular Formula

C10H9N3O5

Molecular Weight

251.20 g/mol

IUPAC Name

ethyl 7-nitro-2H-1,2,4-benzoxadiazine-3-carboxylate

InChI

InChI=1S/C10H9N3O5/c1-2-17-10(14)9-11-7-4-3-6(13(15)16)5-8(7)18-12-9/h3-5H,2H2,1H3,(H,11,12)

InChI Key

WUMSCYXBWUWFNL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C(C=C2)[N+](=O)[O-])ON1

Origin of Product

United States

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